molecular formula C20H29N3OS B269103 N-[(1-benzylpiperidin-4-yl)carbamothioyl]cyclohexanecarboxamide

N-[(1-benzylpiperidin-4-yl)carbamothioyl]cyclohexanecarboxamide

Cat. No. B269103
M. Wt: 359.5 g/mol
InChI Key: QDUBAVPGGDZUKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-benzylpiperidin-4-yl)carbamothioyl]cyclohexanecarboxamide is a chemical compound that has been extensively researched in the field of medicinal chemistry. It is a member of the piperidine class of compounds, which are known for their diverse pharmacological activities. The compound has been investigated for its potential use as a therapeutic agent due to its unique structure and mechanism of action.

Mechanism of Action

The mechanism of action of N-[(1-benzylpiperidin-4-yl)carbamothioyl]cyclohexanecarboxamide is not fully understood. However, it is known to act as an inhibitor of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and its inhibition has been shown to have a range of therapeutic benefits, including anti-tumor activity and neuroprotection.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as to inhibit the growth and proliferation of tumor cells. It has also been shown to have neuroprotective effects, including the ability to prevent the formation of beta-amyloid plaques in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using N-[(1-benzylpiperidin-4-yl)carbamothioyl]cyclohexanecarboxamide in lab experiments include its potent anti-tumor activity and neuroprotective effects. However, the compound also has some limitations, including its relatively complex synthesis method and the need for further research to fully understand its mechanism of action.

Future Directions

There are many potential future directions for research into N-[(1-benzylpiperidin-4-yl)carbamothioyl]cyclohexanecarboxamide. Some possible areas of investigation include its use as a therapeutic agent for cancer and neurodegenerative diseases, as well as its potential as a tool for studying gene expression and epigenetic regulation. Further research is also needed to fully understand the compound's mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of N-[(1-benzylpiperidin-4-yl)carbamothioyl]cyclohexanecarboxamide involves the reaction of cyclohexanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-benzylpiperidine in the presence of a base to form the desired product.

Scientific Research Applications

N-[(1-benzylpiperidin-4-yl)carbamothioyl]cyclohexanecarboxamide has been extensively studied for its potential use as a therapeutic agent. It has been investigated for its activity against a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to have potent anti-tumor activity, as well as the ability to prevent the formation of beta-amyloid plaques in the brain, which are associated with Alzheimer's disease.

properties

Molecular Formula

C20H29N3OS

Molecular Weight

359.5 g/mol

IUPAC Name

N-[(1-benzylpiperidin-4-yl)carbamothioyl]cyclohexanecarboxamide

InChI

InChI=1S/C20H29N3OS/c24-19(17-9-5-2-6-10-17)22-20(25)21-18-11-13-23(14-12-18)15-16-7-3-1-4-8-16/h1,3-4,7-8,17-18H,2,5-6,9-15H2,(H2,21,22,24,25)

InChI Key

QDUBAVPGGDZUKE-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)NC(=S)NC2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

C1CCC(CC1)C(=O)NC(=S)NC2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.